![molecular formula C11H9N5OS B2864040 6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-46-1](/img/structure/B2864040.png)
6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves a structure-based drug design approach adhering to the principles of ligand efficiency to maximize binding affinity without overly relying on lipophilic interactions . The starting leads were chosen to maximize the structural and binding mode diversity derived from a high throughput screen of an internal compound collection .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is complex and can be determined using X-ray diffraction . The resolution of the structure obtained in one study was 2.10 Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives are complex and require careful optimization for potency and selectivity . The leads were optimized employing a structure-based drug design approach .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For example, one compound, “6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid (13q)”, is a white solid with a melting point of 304–305 °C .Scientific Research Applications
Selective Brain Penetrant PDE9A Inhibitor
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is a novel PDE9A inhibitor designed for the treatment of cognitive disorders. The compound exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model, suggesting potential applications in treating diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Anticancer and Anti-5-Lipoxygenase Agents
A series of novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds have shown promise in treating cancer and inflammation, demonstrating the versatility of pyrazolopyrimidine scaffolds in medicinal chemistry (Rahmouni et al., 2016).
Antioxidant Activity
Derivatives of pyrazolopyrimidine have been designed to exhibit high-efficiency antioxidant activities, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)). Molecular docking studies suggest these compounds could act as promising cytochrome c peroxidase inhibitors, indicating their potential in oxidative stress-related disease treatments (Aziz et al., 2021).
Anti-Inflammatory and Antioxidant Properties
The novel pyrimidine-2-thiol derivatives have shown potent anti-inflammatory activities both in vitro and in vivo, along with promising antioxidant activities. This highlights their potential as therapeutic agents for inflammatory diseases and oxidative stress (Shehab et al., 2018).
Antimicrobial Activity
Pyrazolopyrimidine derivatives have been synthesized with moderate to outstanding antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This underscores the potential of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(pyridin-3-ylmethylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10-8-5-13-16-9(8)14-11(15-10)18-6-7-2-1-3-12-4-7/h1-5H,6H2,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORQFCXERVTEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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